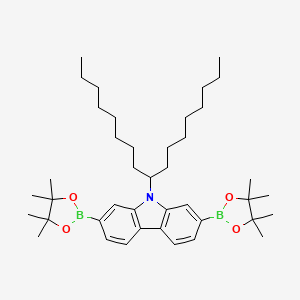

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

説明

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C41H65B2NO4 and its molecular weight is 657.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a specialized compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in organic electronics. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic effects and mechanisms of action.

- Chemical Formula : C₄₁H₆₅B₂N₄O₄

- Molecular Weight : 657.58 g/mol

- CAS Number : 958261-51-3

- Physical State : White crystalline solid

- Melting Point : 128 °C - 130 °C

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain N-substituted carbazoles can inhibit cancer cell proliferation. The compound's structure may enhance its ability to interact with cellular targets involved in tumor growth. Specifically:

- Mechanism : Inhibition of topoisomerase II activity has been observed in related compounds at concentrations as low as 2.5 µM . This suggests potential for therapeutic application in cancer treatment.

Neuroprotective Effects

Carbazole derivatives have been investigated for their neuroprotective capabilities. For example:

- Study Findings : A specific derivative demonstrated neuroprotective effects against glutamate-induced cell injury in neuronal cells at concentrations as low as 3 µM . This activity is attributed to antioxidative mechanisms that may mitigate oxidative stress in neural tissues.

Antimicrobial Properties

Carbazole compounds have also shown antimicrobial activity against various pathogens:

- Research Results : Certain N-substituted carbazoles exhibited zones of inhibition ranging from 10.3 to 15.4 mm against bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values between 6.2 to 50 µg/mL . This suggests that the compound may serve as a template for developing new antimicrobial agents.

Case Study 1: Antitumor Activity

In a study by Howorko et al., a novel N-substituted carbazole was synthesized and evaluated for its antitumor activity against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values demonstrating potent activity against A549 lung carcinoma cells .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of various carbazole derivatives on HT22 neuronal cells. The findings revealed that compounds with bulky substituents at the N-position exhibited enhanced neuroprotective activity, indicating the importance of structural modifications for therapeutic efficacy .

Summary of Biological Activities

科学的研究の応用

Organic Photovoltaics (OPVs)

One of the primary applications of this compound is in the development of organic photovoltaic devices. It is utilized as an intermediate in the synthesis of polymer semiconductors such as PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl)-2',1',3'-benzothiadiazole]). Research indicates that devices fabricated with PCDTBT exhibit power conversion efficiencies (PCE) around 6.7% . The incorporation of this compound enhances the electronic properties and solubility of the resulting polymers, which are crucial for efficient light absorption and charge transport.

Organic Field Effect Transistors (OFETs)

The compound is also significant in the fabrication of organic field-effect transistors. Carbazole derivatives are known for their excellent charge transport properties and thermal stability, making them suitable for use in OFETs. The structural modifications provided by this compound contribute to improved device performance and stability under operational conditions .

Light Emitting Diodes (OLEDs)

In addition to photovoltaics and transistors, this compound finds applications in organic light-emitting diodes (OLEDs). Its ability to form stable films with favorable optical properties allows for efficient light emission when incorporated into OLED structures. The high purity and specific functional groups enhance its compatibility with other materials used in OLED fabrication .

Case Study 1: Synthesis and Performance of PCDTBT

A study conducted by Yi et al. demonstrated that the use of 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole as a monomer resulted in a PCDTBT polymer with a power conversion efficiency of approximately 6.7%. This study highlighted the importance of optimizing the side chains and electronic properties to enhance performance in solar cells .

Case Study 2: Comparison with Alternative Polymers

Research comparing PCDTBT with other polymer systems revealed that modifications using this compound could lead to improved open-circuit voltages and processability. The introduction of alkyl substituents was shown to affect solubility and aggregation behavior positively . This case study emphasized how structural variations can lead to significant differences in device performance metrics.

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Boron-containing carbazole derivative |

| Primary Use | Intermediate for polymer synthesis |

| Applications | Organic photovoltaics (OPVs), OFETs, OLEDs |

| Performance Metrics | PCE up to 6.7% in OPV devices |

| Synthesis Method | Derived from 2,7-Dibromo-9-(9-heptadecyl)carbazole |

化学反応の分析

Polymerization Reactions

The compound can also be utilized in polymerization processes to form copolymers. For example, it has been used in the synthesis of poly[N-(9-heptadecanyl)carbazole-2,7-diyl-alt-thieno[3,4-d]pyridazine] through Suzuki polymerization with dibrominated co-monomers .

Characterization of Products

Characterization techniques such as NMR spectroscopy and infrared spectroscopy are employed to confirm the structure of synthesized products. For instance, peaks related to B-O stretching and aromatic C-H deformations are observed in the infrared spectrum of the compound .

Performance Metrics

Incorporating this compound into device architectures has shown significant improvements in performance metrics such as power conversion efficiency (PCE). For example, devices utilizing derivatives of this compound have achieved PCE values around 6.7% when used as an intermediate for polymer semiconductors like PCDTBT .

Stability and Compatibility Studies

Research indicates that compounds like 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exhibit good thermal stability and compatibility with various substrates used in organic electronic devices .

特性

IUPAC Name |

9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKFCPVHTTWWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3C(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679839 | |

| Record name | 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958261-51-3 | |

| Record name | 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole incorporated into copolymers for organic solar cells?

A1: this compound serves as a key building block for synthesizing donor-acceptor copolymers used in organic solar cells. When incorporated into the polymer backbone, it introduces desirable properties:

- Enhanced Solubility: The long heptadecan-9-yl side chain increases the polymer's solubility in common organic solvents, facilitating solution processing techniques for device fabrication [, ].

- Tunable Energy Levels: The carbazole unit, known for its electron-rich nature, influences the polymer's energy levels, enabling efficient charge transfer within the solar cell's active layer [].

Q2: How does the molecular weight of copolymers containing this compound affect their performance in organic solar cells?

A2: The molecular weight of the copolymer plays a crucial role in influencing the morphology and charge transport properties of the active layer in organic solar cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。